molecular formula C17H18N2O3S B2474304 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896306-40-4

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2474304
CAS RN: 896306-40-4
M. Wt: 330.4
InChI Key: ZGUPVPODHQZDAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

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Gastroprotective Properties of Ebrotidine

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Synthetic Aspects of Benzodiazepines

  • Summary : Research on the synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine explores their significant role in medicinal chemistry due to their diverse biological activities. This review summarizes synthetic strategies, contributing to the development of compounds with therapeutic potential (Teli et al., 2023).

Contribution of Knoevenagel Condensation Products to Anticancer Agents

  • Summary : Knoevenagel condensation plays a crucial role in developing biologically active molecules with anticancer properties. This review discusses the reaction's efficiency in generating pharmacologically interesting molecules, highlighting the potential of Knoevenagel products in drug discovery for cancer treatment (Tokala et al., 2022).

Future Directions

The pyrrolidine ring, a key component of “4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide”, is a versatile scaffold for the development of novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

The primary target of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . Specifically, human carbonic anhydrase II is a target for the treatment of glaucoma .

Mode of Action

The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with its targets, inhibiting their activity, which leads to changes in the physiological processes these enzymes are involved in .

Biochemical Pathways

The inhibition of human carbonic anhydrases by this compound affects the biochemical pathways these enzymes are involved in . This includes processes related to ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Pharmacokinetics

The compound’s structure, which includes a pyrrolidine ring, suggests that it may have good adme (absorption, distribution, metabolism, and excretion) properties . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Result of Action

The compound’s action results in the inhibition of human carbonic anhydrases, particularly human carbonic anhydrase II . This inhibition can have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

properties

IUPAC Name

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-7-9-16(10-8-13)23(21,22)18-14-11-17(20)19(12-14)15-5-3-2-4-6-15/h2-10,14,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPVPODHQZDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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